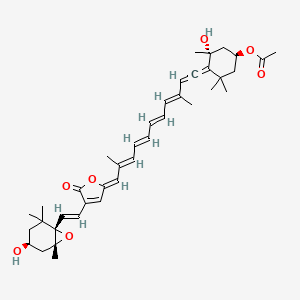

Peridinin

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C39H50O7/c1-26(16-17-33-35(4,5)24-32(44-28(3)40)25-37(33,8)43)14-12-10-11-13-15-27(2)20-31-21-29(34(42)45-31)18-19-39-36(6,7)22-30(41)23-38(39,9)46-39/h10-16,18-21,30,32,41,43H,22-25H2,1-9H3/b12-10+,13-11+,19-18+,26-14+,27-15+,31-20-/t17?,30-,32-,37+,38+,39-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRDHEJRPVSJFM-VSWVFQEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=CC=C(C)C=C1C=C(C(=O)O1)C=CC23C(CC(CC2(O3)C)O)(C)C)C=C=C4C(CC(CC4(C)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C\C=C(/C)\C=C/1\C=C(C(=O)O1)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C=C=C4[C@](C[C@H](CC4(C)C)OC(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903948 | |

| Record name | Peridinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33281-81-1 | |

| Record name | Peridinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033281811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peridinin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peridinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Peridinin-Chlorophyll-Protein Complex: A Structural and Methodological Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The peridinin-chlorophyll-protein (PCP) complex is a water-soluble light-harvesting antenna found in many photosynthetic dinoflagellates. Its unique architecture and highly efficient energy transfer mechanisms have made it a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the structure of the PCP complex, detailing its molecular organization and the key experimental protocols used to elucidate its intricate design.

Molecular Architecture of the PCP Complex

The PCP complex from the dinoflagellate Amphidinium carterae is the most extensively studied and serves as the archetypal model for this class of proteins. Its structure, first determined by X-ray crystallography to a resolution of 2.0 Å, reveals a homotrimeric organization, with each monomer having a molecular weight of approximately 32 kDa.[1][2] The monomeric form itself is believed to have evolved from a gene duplication of a smaller, 15 kDa protein.[1][2]

Each monomeric subunit adopts a novel "alpha solenoid" fold, forming a boat- or cradle-shaped structure.[1] This protein scaffold is composed of two pseudosymmetrical domains, each containing eight α-helices that wrap around a large central cavity.[1] This cavity houses the chromophores and lipids responsible for the complex's light-harvesting function.

Pigment and Lipid Composition

The central cavity of each monomeric subunit of the A. carterae PCP complex contains a precise arrangement of pigments and a lipid molecule. The typical stoichiometry within each of the two domains is:

-

Four molecules of this compound: These carotenoids are the primary light-absorbing pigments, capturing light in the blue-green region of the spectrum (470-550 nm) where chlorophyll (B73375) absorption is weak.[1][2]

-

One molecule of chlorophyll a: This is the acceptor chromophore, receiving the energy absorbed by the this compound molecules with remarkable efficiency.[1][2]

-

One molecule of digalactosyl diacyl glycerol (B35011) (DGDG): This lipid molecule is situated within the hydrophobic core and is thought to play a structural role.[1]

This results in a total of eight this compound molecules and two chlorophyll a molecules per monomeric subunit, leading to a characteristic 4:1 this compound-to-chlorophyll ratio.[1][2] The close proximity of the this compound molecules to the chlorophyll a, at van der Waals distances, is the structural basis for the highly efficient excitonic energy transfer.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the PCP complex from Amphidinium carterae.

| Parameter | Value | Reference(s) |

| Molecular Weight (Monomer) | ~32 kDa | [1][2] |

| Molecular Weight (Trimer) | ~96 kDa | [1] |

| Number of Amino Acids | 312 (mature apoprotein) | [2] |

| Pigment Ratio (Per:Chl a) | 4:1 (per domain), 8:2 (per monomer) | [1][2] |

| Energy Transfer Efficiency | >95% | [2] |

Table 1: Molecular and Stoichiometric Properties of A. carterae PCP.

| Spectral Property | Wavelength (nm) | Reference(s) |

| Absorption Maximum | 483 | [4] |

| Emission Maximum | 676 | [4] |

| This compound Absorption | 470 - 550 | [1][2] |

| Chlorophyll a Qy band | ~674 | [5] |

Table 2: Spectroscopic Properties of A. carterae PCP.

Experimental Protocols

The elucidation of the PCP complex's structure has relied on a combination of biochemical, crystallographic, and spectroscopic techniques.

Purification of the PCP Complex

A general protocol for the purification of the PCP complex from dinoflagellate cultures, such as Amphidinium carterae, is as follows:

-

Cell Lysis: Harvested cells are resuspended in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) and lysed by ultrasonication or freeze-thaw cycles.[5][6]

-

Clarification: The cell lysate is centrifuged to remove cell debris, yielding a crude extract containing the soluble PCP complex.

-

Ion Exchange Chromatography: The crude extract is loaded onto an anion-exchange column. The PCP complex is then eluted using a salt gradient. This step separates the PCP from other proteins with different isoelectric points.

-

Size Exclusion Chromatography: The fractions containing PCP are pooled and further purified by size exclusion chromatography to separate the complex based on its size and remove any remaining contaminants.

Caption: Workflow for the purification of the PCP complex.

X-ray Crystallography

The atomic-resolution structure of the PCP complex was determined using X-ray crystallography. The key steps are outlined below, based on the seminal work of Hofmann et al. (1996).

-

Crystallization: Purified PCP complex from Amphidinium carterae was crystallized using the hanging drop vapor diffusion method. Crystals were grown from a solution containing the protein at a concentration of 10-20 mg/mL mixed with a reservoir solution containing 1.4 M (NH₄)₂SO₄, 100 mM Tris-HCl pH 8.5, and 2% (v/v) 2-methyl-2,4-pentanediol (MPD).

-

Data Collection: The crystals were exposed to a synchrotron X-ray source. The diffraction data were collected to a resolution of 2.0 Å. The crystals belong to the space group P2₁2₁2₁ with unit cell dimensions of a = 86.4 Å, b = 135.8 Å, and c = 153.2 Å.

-

Structure Determination and Refinement: The structure was solved using multiple isomorphous replacement (MIR). The initial model was then refined using computational methods to best fit the experimental diffraction data, resulting in the final atomic model.

Caption: Key steps in the X-ray crystallographic determination of the PCP complex structure.

Spectroscopic Analysis

Various spectroscopic techniques have been employed to probe the photophysical properties and energy transfer dynamics of the PCP complex.

This technique is used to track the ultrafast energy transfer processes within the complex.

-

Sample Preparation: The purified PCP complex is placed in a cuvette.

-

Excitation: The sample is excited with a short laser pulse (femtosecond duration) at a wavelength where this compound absorbs (e.g., 535 nm).[4]

-

Probing: A second, broadband "white light" pulse is passed through the sample at various time delays after the initial excitation pulse.

-

Detection: The absorption of the probe pulse is measured as a function of wavelength and time delay. This allows for the observation of the decay of the excited state of this compound and the concomitant rise of the excited state of chlorophyll a. The energy transfer from this compound to chlorophyll a has been shown to occur on a timescale of approximately 3 picoseconds.[4]

This method measures the decay of chlorophyll a fluorescence, providing information about the excited state lifetime.

-

Excitation: The PCP sample is excited with a pulsed laser at a wavelength that excites either this compound or directly chlorophyll a.

-

Emission Collection: The resulting fluorescence emission from chlorophyll a is collected and passed through a monochromator to select a specific wavelength.

-

Detection: A sensitive, high-speed detector (e.g., a single-photon avalanche diode) measures the arrival time of individual fluorescence photons relative to the excitation pulse.

-

Data Analysis: By collecting the arrival times of many photons, a histogram of the fluorescence decay is constructed. This decay curve can be fitted to determine the fluorescence lifetime of chlorophyll a in the complex.

Caption: Simplified Jablonski diagram illustrating the energy transfer pathway in the PCP complex.

References

- 1. Femtosecond time-resolved absorption spectroscopy of main-form and high-salt this compound-chlorophyll a-proteins at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-chlorophyll-protein complex - Wikipedia [en.wikipedia.org]

- 3. Structural basis of light harvesting by carotenoids: this compound-chlorophyll-protein from Amphidinium carterae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound-Chlorophyll a Proteins of the Dinoflagellate Amphidinium carterae (Plymouth 450) - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Peridinin in Dinoflagellate Physiology: A Technical Guide

An in-depth exploration of the multifaceted functions of the carotenoid peridinin, from light harvesting and photoprotection to its potential in biomedical applications.

Abstract

Dinoflagellates, a diverse group of marine protists, employ a unique light-harvesting apparatus centered around the carotenoid pigment this compound. This pigment, housed within the water-soluble this compound-chlorophyll a-protein (PCP) complex, plays a critical role in the photosynthetic efficiency and survival of these organisms. This technical guide provides a comprehensive overview of the function of this compound, detailing its exceptional light-harvesting capabilities, its crucial role in photoprotection against oxidative damage, and its emerging potential in drug development. The guide summarizes key quantitative data, outlines detailed experimental protocols for the study of this compound and the PCP complex, and provides visual representations of the underlying molecular processes. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this remarkable photopigment.

Core Functions of this compound in Dinoflagellates

This compound's primary functions in dinoflagellates are intricately linked to the capture of light energy and the protection of the photosynthetic machinery. These roles are facilitated by its unique chemical structure and its specific arrangement within the PCP complex.

Light Harvesting

This compound is the principal light-harvesting pigment in many dinoflagellates, absorbing light in the blue-green region of the spectrum (470–550 nm), a range where chlorophyll (B73375) a absorption is weak.[1] This captured light energy is then transferred with remarkable efficiency to chlorophyll a molecules within the PCP complex.[2] This process significantly broadens the spectral range available for photosynthesis, allowing dinoflagellates to thrive in their aquatic environments where blue-green light penetrates deepest.[1] The PCP complex, which can be a homodimer of 15 kDa monomers or a monomer of 32-35 kDa, typically contains this compound and chlorophyll a in a 4:1 molar ratio.[2]

Photoprotection

Beyond its role in light harvesting, this compound is a crucial photoprotective agent. It effectively quenches the triplet excited state of chlorophyll a, a potentially damaging species that can lead to the formation of reactive oxygen species (ROS) under high light conditions.[3] This rapid quenching prevents photo-oxidative damage to the photosynthetic apparatus, ensuring the organism's survival under fluctuating light intensities.[3] One specific this compound molecule within the PCP complex, this compound 614, is strategically positioned to efficiently quench the chlorophyll triplet state.[4]

Antioxidant Activity

This compound itself exhibits potent antioxidant properties by scavenging free radicals.[5] This intrinsic chemical reactivity provides an additional layer of defense against oxidative stress, not only within the chloroplast but potentially in other cellular compartments as well.[6] Studies have demonstrated this compound's ability to inhibit lipid peroxidation, suggesting a broader role in maintaining cellular integrity.[6]

Quantitative Data on this compound and the PCP Complex

The functional efficiency of this compound and the PCP complex has been quantified through various spectroscopic and biochemical studies. The following tables summarize key quantitative data.

| Parameter | Value | Reference |

| This compound | ||

| Absorption Maximum (in organic solvent) | 483 nm | [1] |

| Molar Extinction Coefficient (ε) | 1.96 x 10^6 M⁻¹cm⁻¹ | [1] |

| This compound-Chlorophyll a-Protein (PCP) Complex | ||

| This compound to Chlorophyll a Molar Ratio | ~4:1 | [2] |

| Energy Transfer Efficiency (this compound to Chl a) | >95% | [7] |

| Absorption Maxima (PCP complex) | 442 nm (Chl a Soret), 484 nm (this compound), 674 nm (Chl a Qy) | [5] |

| Emission Maximum (PCP complex, excited at 488 nm) | 677 nm | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound and the PCP complex.

Purification of the this compound-Chlorophyll a-Protein (PCP) Complex

Objective: To isolate and purify the water-soluble PCP complex from dinoflagellate cultures.

Protocol:

-

Cell Culture and Harvest: Cultivate dinoflagellates (e.g., Amphidinium carterae, Symbiodinium tridacnidorum) under controlled light and temperature conditions.[5] Harvest cells in the late exponential phase by centrifugation at 8,000 x g for 10 minutes at 4°C.[5]

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[5] Lyse the cells using methods such as sonication or French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g) to remove cell debris and membranes.

-

Chromatography:

-

Ion Exchange Chromatography: Load the supernatant onto an anion-exchange column (e.g., DEAE-cellulose) equilibrated with the lysis buffer. Elute the PCP complex using a salt gradient (e.g., 0-1 M NaCl).

-

Size Exclusion Chromatography: Further purify the PCP-containing fractions using a size exclusion column (e.g., Sephadex G-100) to separate based on molecular weight.

-

Automated FPLC: For higher purity, utilize an ÄKTA™ PURE system or similar for automated chromatography.[5]

-

-

Purity Assessment: Analyze the purity of the final PCP sample by SDS-PAGE and spectrophotometry to confirm the characteristic absorption spectrum.[5]

Spectroscopic Analysis

Objective: To characterize the light-absorbing and emitting properties of this compound and the PCP complex.

Protocols:

-

Absorption Spectroscopy:

-

Prepare a solution of the purified PCP complex or this compound extract in a suitable solvent.

-

Use a UV-Vis spectrophotometer to measure the absorbance spectrum across a range of wavelengths (e.g., 350-750 nm).[4]

-

Use the appropriate solvent as a blank for baseline correction.

-

-

Fluorescence Excitation and Emission Spectroscopy:

-

Dilute the sample to an appropriate concentration to avoid inner filter effects.

-

For emission spectra, excite the sample at a specific wavelength (e.g., 488 nm for PCP) and scan the emission across a range of higher wavelengths.[8]

-

For excitation spectra, set the emission wavelength to the fluorescence maximum (e.g., 677 nm for PCP) and scan the excitation wavelength across a range of lower wavelengths.[2]

-

Transient Absorption Spectroscopy

Objective: To measure the kinetics of energy transfer from this compound to chlorophyll a.

Protocol:

-

Sample Preparation: Prepare a solution of the purified PCP complex in a cuvette.

-

Pump-Probe Setup: Use an ultrafast laser system to generate pump and probe pulses. The pump pulse excites the sample (e.g., at a wavelength strongly absorbed by this compound), and the time-delayed probe pulse measures the change in absorption.[9][10]

-

Data Acquisition: Record the difference in absorbance of the probe pulse with and without the pump pulse at various time delays.

-

Kinetic Analysis: Analyze the decay of the excited state absorption of this compound and the rise of the excited state absorption of chlorophyll a to determine the energy transfer time constants.[9][10]

High-Performance Liquid Chromatography (HPLC) for Pigment Analysis

Objective: To separate and quantify the pigment composition of dinoflagellate extracts.

Protocol:

-

Pigment Extraction: Extract pigments from a known quantity of dinoflagellate cells using an organic solvent (e.g., acetone (B3395972) or methanol).

-

HPLC System: Use a reverse-phase C18 column with a gradient elution program. A typical mobile phase could consist of a gradient of two or more solvents, such as acetonitrile, methanol, and water.

-

Detection: Use a photodiode array (PDA) detector to monitor the absorbance of the eluting pigments at multiple wavelengths.

-

Quantification: Identify and quantify individual pigments by comparing their retention times and absorption spectra to those of authentic standards.[7]

Antioxidant Activity Assays

Objective: To measure the free radical scavenging capacity of this compound.

Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Add different concentrations of this compound to the ABTS•+ solution.

-

Measure the reduction in absorbance at ~734 nm.[11]

-

Signaling Pathways and Logical Relationships

The function of this compound is embedded in several key biological pathways and regulatory networks. The following diagrams, generated using Graphviz, illustrate these relationships.

Caption: Energy transfer cascade within the this compound-Chlorophyll a-Protein complex.

Caption: Photoprotective mechanism of this compound via chlorophyll triplet quenching.

Caption: Regulation of this compound-Chlorophyll a-Protein gene expression by light.

Implications for Drug Development

The unique biological activities of this compound extend beyond its role in photosynthesis, presenting intriguing possibilities for pharmaceutical applications.

Anti-inflammatory and Anti-cancer Potential

Research has indicated that this compound possesses anti-inflammatory and anti-cancer properties.[5] For instance, purified PCP has exhibited cytotoxic effects against human metastatic breast adenocarcinoma and human colorectal cancer cell lines.[5] Furthermore, this compound has been shown to regulate eosinophilia in mice, suggesting its potential in treating allergic inflammatory responses.[13]

Antioxidant-based Therapeutics

Given its potent antioxidant capabilities, this compound is a candidate for the development of therapeutics aimed at mitigating diseases associated with oxidative stress. Its ability to inhibit lipid peroxidation makes it particularly relevant for conditions involving membrane damage.[6]

Conclusion

This compound is a remarkable multifunctional pigment that is central to the ecological success of dinoflagellates. Its primary roles in extending the spectral range for photosynthesis and providing robust photoprotection are well-established. The detailed understanding of its function, facilitated by the experimental approaches outlined in this guide, continues to uncover its complex and vital contributions to dinoflagellate biology. Furthermore, the emerging evidence of its bioactivity in mammalian systems opens exciting avenues for future research and development in the pharmaceutical industry. This guide serves as a foundational resource for scientists and researchers aiming to explore the multifaceted nature of this compound and its potential applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Purification and characterization of this compound-chlorophyll a-proteins from the marine dinoflagellates Glenodinium sp. and Gonyaulax polyedra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. depts.ttu.edu [depts.ttu.edu]

- 5. Characterisation and Bioactivity Analysis of this compound-Chlorophyll a-Protein (PCP) Isolated from Symbiodinium tridacnidorum CS-73 [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. PerCP [this compound-Chlorophyll-Protein Complex] | AAT Bioquest [aatbio.com]

- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. smujo.id [smujo.id]

- 12. youtube.com [youtube.com]

- 13. home.phys.ntnu.no [home.phys.ntnu.no]

Spectral Characteristics of Peridinin Apocarotenoid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peridinin, a unique C37 apocarotenoid, is a vital pigment in the photosynthetic machinery of many dinoflagellates. Its distinct chemical structure, featuring a lactone ring, an allene, and a conjugated polyene chain, gives rise to fascinating and complex spectral properties. This technical guide provides an in-depth exploration of the spectral characteristics of this compound, with a focus on its behavior in various solvent environments and its photophysical dynamics. This document is intended to serve as a comprehensive resource for researchers in fields ranging from photosynthesis and biophysics to drug development, where the unique properties of this compound may be leveraged.

Introduction

This compound is a key player in the light-harvesting complexes of dinoflagellates, most notably in the this compound-chlorophyll-protein (PCP) complex.[1] In this complex, this compound molecules absorb light in the blue-green region of the spectrum (470–550 nm), a range where chlorophylls (B1240455) absorb poorly, and efficiently transfer this energy to chlorophyll (B73375) a for photosynthesis.[1] Beyond its light-harvesting role, this compound also exhibits potent photoprotective capabilities.[2]

A defining feature of this compound's photophysics is the profound influence of its environment on its excited-state dynamics. The lifetime of its lowest excited singlet state (S₁) is exceptionally sensitive to solvent polarity, a behavior not typical for most carotenoids. This has been attributed to the presence of a low-lying intramolecular charge transfer (ICT) state. The interplay between the S₁ and ICT states is crucial for understanding the high efficiency of energy transfer in the PCP complex.

This guide will systematically present the quantitative spectral data of this compound, detail the experimental methodologies used to obtain this data, and provide visual representations of the key processes and workflows.

Quantitative Spectral Data

The spectral properties of this compound are highly dependent on its surrounding environment. The following tables summarize key quantitative data for this compound in various organic solvents and within the this compound-Chlorophyll-Protein (PCP) complex.

Table 1: Steady-State Spectral Properties of this compound in Various Solvents

| Solvent | Absorption Maximum (λmax, nm) | Emission Maximum (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) at λmax |

| n-Hexane | ~486 (with vibronic structure) | ~530 | Data not readily available |

| Methanol | ~483 (broad, structureless) | ~600 | Data not readily available |

| Acetonitrile | Data not readily available | Data not readily available | Data not readily available |

| Ethylene Glycol | Data not readily available | Data not readily available | Data not readily available |

| PCP Complex | ~483 | 676 | 1.96 x 106 |

Table 2: Excited-State Lifetimes of this compound in Various Solvents

| Solvent | S₁/ICT State Lifetime (ps) |

| n-Hexane | ~160 |

| Cyclohexane | ~172 |

| Benzene | ~172 |

| Ethyl Acetate | Data not readily available |

| 2-Propanol | ~54 |

| Chloroform | ~65 |

| Methanol | ~10-13.4 |

| Ethylene Glycol | ~13 |

| Acetonitrile | <10 |

| Trifluoroethanol | ~7 |

| PCP Complex | ~2.7-3.1 |

Experimental Protocols

The characterization of this compound's spectral properties relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound in a given solvent.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of isolated this compound in the desired spectroscopic grade solvent.

-

Dilute the stock solution to achieve an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects in fluorescence measurements.

-

-

Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum from 300 to 700 nm.

-

Use the pure solvent as a blank for baseline correction.

-

-

Fluorescence Spectroscopy:

-

Use a calibrated spectrofluorometer.

-

Excite the sample at its absorption maximum.

-

Record the emission spectrum over a wavelength range that covers the expected emission band (e.g., 500-800 nm).

-

Ensure the use of appropriate emission and excitation slit widths to balance signal intensity and spectral resolution.

-

Time-Resolved Transient Absorption Spectroscopy

Objective: To measure the dynamics of the excited states of this compound.

Methodology:

-

Experimental Setup:

-

Utilize a femtosecond pump-probe transient absorption spectrometer.

-

The system typically consists of a Ti:Sapphire laser and regenerative amplifier to generate femtosecond pulses.

-

An optical parametric amplifier (OPA) is used to generate the tunable pump pulse to excite the sample at its absorption maximum.

-

A white-light continuum generated in a sapphire crystal serves as the probe pulse.

-

-

Measurement:

-

The pump pulse excites the this compound sample.

-

The probe pulse, delayed by a variable time delay stage, measures the change in absorbance of the excited sample.

-

By varying the delay time between the pump and probe pulses, the temporal evolution of the excited states can be monitored.

-

Data is collected over a range of probe wavelengths to construct a time-resolved spectrum.

-

Determination of Fluorescence Quantum Yield

Objective: To determine the efficiency of fluorescence emission of this compound.

Methodology (Comparative Method):

-

Standard Selection:

-

Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

-

Sample and Standard Preparation:

-

Prepare a series of dilutions of both the this compound sample and the standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution, ensuring identical excitation and emission bandwidths for both the sample and the standard.

-

-

Calculation:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Signaling Pathways and Photophysical Processes

Current research indicates that the primary role of this compound is in the realms of photosynthesis, specifically light harvesting and photoprotection, rather than in classical cellular signaling pathways. Its spectral characteristics are finely tuned for these functions.

Photophysical Processes of this compound

The key photophysical events for this compound, particularly within the PCP complex, involve a series of ultrafast energy transfer steps. Upon absorption of a photon, this compound is excited to its S₂ state. From here, energy can be transferred to chlorophyll, or the molecule can undergo internal conversion to lower energy states, including the S₁ and the ICT state. The S₁/ICT state is a key intermediate for energy transfer to chlorophyll.

Caption: Photophysical pathways of this compound upon light absorption.

Experimental Workflow

The comprehensive analysis of this compound's spectral characteristics involves a multi-step workflow, from sample preparation to data analysis.

References

- 1. Light absorption by carotenoid this compound in zooxanthellae cell and setting down of hermatypic coral to depth • V. A. Leletkin, L. I. Popova • Journal of General Biology • Issue 3 • Volume 66, 2005 [elementy.ru]

- 2. The Unique Photophysical Properties of the this compound-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Peridinin in Photosynthetic Light-Harvesting: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Peridinin, a unique C37 carotenoid, plays a central role in the light-harvesting apparatus of many dinoflagellates. This technical guide provides an in-depth examination of the function of this compound, primarily within the context of the water-soluble this compound-chlorophyll-protein (PCP) complex. We will explore its molecular structure, spectroscopic properties, and the highly efficient energy transfer mechanisms that enable the capture of light in the blue-green region of the spectrum and its subsequent transfer to chlorophyll (B73375) a. This document summarizes key quantitative data, details common experimental protocols for studying this compound, and presents visual diagrams of the critical energy transfer pathways.

Introduction: The Significance of this compound in Photosynthesis

In the marine environment, the spectral quality of light changes significantly with depth, with blue-green light penetrating the deepest. Dinoflagellates, a major component of marine phytoplankton, have evolved sophisticated light-harvesting systems to thrive in these conditions. A key adaptation is the utilization of accessory pigments like this compound, which absorb light in the 470-550 nm range, a region where chlorophyll a (Chl a) absorption is weak.[1][2][3] This captured energy is then transferred with remarkable efficiency to Chl a, fueling the process of photosynthesis.[3][4]

The primary locus of this compound's function is the this compound-chlorophyll-protein (PCP) complex, a water-soluble antenna protein found in the thylakoid lumen of dinoflagellates.[1][5] The unique structure of the PCP complex, with a high stoichiometric ratio of this compound to chlorophyll, facilitates this highly efficient energy transfer.[3][6] Beyond its light-harvesting role, this compound also serves a critical photoprotective function by quenching chlorophyll triplet states, thereby preventing the formation of damaging reactive oxygen species.[3][7][8]

The this compound-Chlorophyll-Protein (PCP) Complex: A Unique Molecular Architecture

The PCP complex is a soluble protein that typically exists as a monomer or a trimer of monomers.[1][9] Each monomer, with a molecular weight of approximately 32-35 kDa, possesses a distinctive boat-shaped alpha-solenoid fold, creating a large central cavity that houses the pigment molecules.[1][9][10] The most commonly studied PCP complex, isolated from the dinoflagellate Amphidinium carterae, contains eight this compound molecules and two chlorophyll a molecules per monomer.[9][11][12] This 4:1 this compound-to-chlorophyll ratio is a hallmark of the PCP complex and is fundamental to its function.[3][6]

The pigments are arranged in two clusters within the protein scaffold, with four this compound molecules surrounding each chlorophyll a molecule.[9][12] This close spatial arrangement, with intermolecular distances at the van der Waals level, is crucial for the highly efficient energy transfer from this compound to chlorophyll.[9][12]

Quantitative Data on this compound and the PCP Complex

A summary of key quantitative data related to this compound and the PCP complex is presented in the tables below for easy comparison.

Table 1: Spectroscopic and Photophysical Properties of this compound

| Property | Value | Reference |

| Absorption Maximum (S₀→S₂) | 470 - 550 nm | [1][2] |

| Emission Maximum (S₁→S₀) | ~676 nm | [2][6] |

| S₁ State Lifetime (in nonpolar solvent) | ~160 ps | [3][13] |

| S₁ State Lifetime (in polar solvent) | ~7-10 ps | [3][13] |

| Extinction Coefficient (ε) at 483 nm | 1.96 x 10⁶ M⁻¹cm⁻¹ | [2] |

Table 2: Properties of the this compound-Chlorophyll-Protein (PCP) Complex from Amphidinium carterae

| Property | Value | Reference |

| Pigment Stoichiometry (this compound:Chl a) | 8:2 (per monomer) | [9][11] |

| Molecular Weight (monomer) | ~32-35 kDa | [1][14] |

| This compound Absorption Maxima | 400 - 550 nm | [14][15] |

| Chlorophyll a Qy Absorption Maximum | ~670-674 nm | [14][15] |

| Overall Energy Transfer Efficiency (this compound to Chl a) | >95% | [4][13][16] |

| This compound S₂ to Chl a Qx Energy Transfer Timescale | <130 fs - 200 fs | [16][17] |

| This compound S₁/ICT to Chl a Qy Energy Transfer Timescale | 2.3 - 3.2 ps | [17] |

| Chlorophyll a Triplet Quenching by this compound | Highly efficient | [3][7] |

Energy Transfer Mechanisms from this compound to Chlorophyll a

The high efficiency of energy transfer from this compound to chlorophyll a is a result of multiple, ultrafast pathways. The process is initiated by the absorption of a photon by a this compound molecule, exciting it from its ground state (S₀) to the second excited singlet state (S₂). From the S₂ state, the energy can be transferred to chlorophyll a via several routes.

Key Excited States Involved

-

S₂ (Second Excited Singlet State): This is the state initially populated upon light absorption by this compound. It is a strongly allowed transition, resulting in the broad absorption in the blue-green region.[13]

-

S₁ (First Excited Singlet State): This is a lower energy excited state that is populated via internal conversion from the S₂ state. The S₀→S₁ transition is symmetry forbidden, leading to a longer lifetime compared to the S₂ state.[13][17]

-

ICT (Intramolecular Charge Transfer State): In polar environments, an intramolecular charge transfer state, which is close in energy to the S₁ state, plays a significant role in the energy transfer process.[13][17] These two states are often considered as a collective S₁/ICT state.[17]

Energy Transfer Pathways

The transfer of excitation energy from this compound to chlorophyll a occurs through at least two distinct pathways:

-

Ultrafast S₂ Pathway: A fraction of the energy is transferred directly from the this compound S₂ state to the chlorophyll a Qx state on a femtosecond timescale (<200 fs).[17][18][19] This pathway competes with the internal conversion from S₂ to S₁.

-

S₁/ICT Pathway: The majority of the energy is transferred from the lower-lying S₁/ICT state of this compound to the chlorophyll a Qy state.[17] This transfer occurs on a picosecond timescale (2-3 ps) and is believed to proceed primarily via a Förster resonance energy transfer (FRET) mechanism.[17][20]

The following diagram illustrates the key energy transfer pathways within the PCP complex.

Photoprotective Role of this compound

In addition to its light-harvesting function, this compound plays a crucial role in photoprotection. Under high light conditions, chlorophyll molecules can enter a long-lived triplet excited state (³Chl a). This triplet state can react with molecular oxygen to produce highly reactive singlet oxygen (¹O₂), which can cause significant damage to the photosynthetic apparatus.

This compound effectively quenches the ³Chl a state through triplet-triplet energy transfer, forming the this compound triplet state (³Per).[3][7] The energy of the ³Per state is lower than that of ³Chl a, making this transfer process highly efficient.[21] The ³Per then decays harmlessly back to the ground state, dissipating the excess energy as heat.[7]

The following diagram illustrates the photoprotective mechanism.

Experimental Protocols for Studying this compound Function

The elucidation of this compound's role in light-harvesting has been made possible by a combination of biochemical, spectroscopic, and structural biology techniques.

Isolation and Purification of the PCP Complex

-

Cell Culture and Harvesting: Cultures of dinoflagellates, such as Amphidinium carterae, are grown under controlled light and temperature conditions. Cells are harvested by centrifugation.

-

Cell Lysis: The cell pellet is resuspended in a suitable buffer and lysed, for example, by sonication or French press, to release the cellular contents.

-

Purification: The PCP complex, being water-soluble, can be separated from membrane-bound components by centrifugation. Further purification is typically achieved using chromatographic techniques such as ion-exchange and size-exclusion chromatography.[14]

Femtosecond Transient Absorption Spectroscopy

This technique is instrumental in resolving the ultrafast energy transfer dynamics within the PCP complex.

-

Sample Preparation: A purified solution of the PCP complex is placed in a cuvette.

-

Excitation (Pump Pulse): An ultrashort laser pulse (femtoseconds) is used to excite the sample at a wavelength where this compound absorbs (e.g., 480-530 nm).

-

Probing (Probe Pulse): A second, time-delayed, broad-spectrum femtosecond pulse is passed through the sample. The absorption of this probe pulse is measured as a function of wavelength and time delay relative to the pump pulse.

-

Data Analysis: Changes in the absorption spectrum over time reveal the decay of excited states of this compound and the corresponding rise of excited states in chlorophyll a, allowing for the determination of energy transfer rates.[11][17][20]

The following workflow diagram illustrates the general steps in a transient absorption spectroscopy experiment.

X-ray Crystallography

This technique provides high-resolution structural information of the PCP complex, revealing the precise arrangement of the protein and pigment molecules.

-

Crystallization: The purified PCP complex is crystallized by slowly varying the concentration of precipitants in a controlled environment.

-

X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern.

-

Data Collection and Structure Solution: The diffraction pattern is recorded, and the data are processed to determine the electron density map of the molecule. A model of the protein and pigments is then built into this map and refined to yield the final atomic-resolution structure.[9][22]

Conclusion and Future Perspectives

This compound is a vital component of the photosynthetic machinery in many dinoflagellates, enabling efficient light harvesting in the blue-green spectral region and providing robust photoprotection. The unique architecture of the this compound-chlorophyll-protein complex facilitates ultrafast and highly efficient energy transfer from this compound to chlorophyll a. The detailed understanding of these processes, garnered through advanced spectroscopic and structural techniques, provides a fascinating example of nature's optimization of light-harvesting efficiency.

Future research in this area may focus on the diversity of PCP complexes across different dinoflagellate species, the role of the protein environment in fine-tuning the photophysical properties of the pigments, and the potential for engineering PCP-based systems for applications in artificial photosynthesis and bio-inspired light-harvesting devices. The unique properties of this compound and the PCP complex also make them attractive for use as fluorescent probes in various biomedical applications.[14]

References

- 1. This compound-chlorophyll-protein complex - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Unique Photophysical Properties of the this compound-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. alchetron.com [alchetron.com]

- 6. columbiabiosciences.com [columbiabiosciences.com]

- 7. Triplet State Dynamics in this compound-Chlorophyll-a-Protein: A New Pathway of Photoprotection in LHCs? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis of light harvesting by carotenoids: this compound-chlorophyll-protein from Amphidinium carterae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PerCP; this compound-Chlorophyll-Protein Complex Fluorescent Protein (10mg: Part Percp-FIVE) [fivephoton.com]

- 11. Femtosecond time-resolved absorption spectroscopy of main-form and high-salt this compound-chlorophyll a-proteins at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchers.mq.edu.au [researchers.mq.edu.au]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Characterization of the this compound–chlorophyll a-protein complex in the dinoflagellate Symbiodinium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pnas.org [pnas.org]

- 18. osti.gov [osti.gov]

- 19. Consistent Model of Ultrafast Energy Transfer in this compound Chlorophyll- a Protein Using Two-Dimensional Electronic Spectroscopy and Förster Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Energy transfer in the this compound-chlorophyll protein complex reconstituted with mixed chlorophyll sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Triplet state spectra and dynamics of this compound analogs having different extents of pi-electron conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure and function of native and refolded this compound-chlorophyll-proteins from dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Peridinin Plastid: An In-Depth Guide to its Origin, Evolution, and Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The peridinin-containing plastid, the hallmark organelle of most photosynthetic dinoflagellates, is a product of a complex evolutionary history involving serial endosymbiosis. This guide provides a comprehensive technical overview of the current understanding of the this compound plastid's origin, its unique genomic architecture, and the molecular mechanisms that govern its function. Drawing upon key research findings, we present detailed experimental protocols, quantitative data summaries, and visual diagrams of critical biological pathways to serve as a resource for researchers in marine biology, evolutionary genomics, and drug discovery. The unique biology of the dinoflagellate plastid, including its distinct pigment and protein composition, presents potential avenues for the development of novel therapeutic agents and biotechnological applications.

The Endosymbiotic Origin of the this compound Plastid

The evolutionary history of the this compound plastid is a compelling narrative of cellular acquisition and integration. The prevailing hypothesis posits that this organelle arose through a tertiary endosymbiotic event, where a heterotrophic dinoflagellate engulfed a haptophyte alga, which itself contained a secondary plastid of red algal origin.[1][2][3][4] An alternative, though less supported, hypothesis suggests the endosymbiont may have been a heterokont alga.[5][6]

The primary evidence for a tertiary endosymbiotic origin comes from extensive phylogenetic analyses of plastid-encoded genes.[1][2][3][4] Studies sequencing genes such as those for photosystem I and II components (psaA and psbA) and RuBisCO (rbcL) consistently show a strong phylogenetic affinity between the plastids of this compound- and fucoxanthin-containing dinoflagellates and those of haptophyte algae.[1][2][3][4] This suggests a single origin for these dinoflagellate plastids from a haptophyte ancestor.[1][2][3][4]

Further evidence is found in the number of membranes surrounding the plastid. The this compound plastid is enclosed by three membranes, which is consistent with a tertiary endosymbiotic event followed by the loss of one of the endosymbiont's membranes.[5]

dot

Caption: Proposed evolutionary pathway of the this compound plastid via tertiary endosymbiosis.

Genomic Architecture: The World of Minicircles

The this compound plastid genome is one of the most unusual and highly reduced organellar genomes known. Instead of a single, large circular chromosome typical of most plastids, the genome is fragmented into numerous small, plasmid-like DNA molecules called minicircles.[7][8] Each minicircle is typically 2-3 kbp in size and contains one to a few genes, along with a non-coding region believed to be involved in replication and transcription.[7]

The gene content of these minicircles is severely limited, encoding only a handful of core photosynthetic and ribosomal proteins.[7] The vast majority of plastid-related proteins are encoded in the dinoflagellate nucleus and must be imported into the organelle.[9][10][11] This genomic arrangement is a hallmark of the this compound-containing dinoflagellates and stands in contrast to the more conventional plastid genomes found in dinoflagellates with fucoxanthin-containing plastids.[12]

| Feature | This compound Plastid | Fucoxanthin-Containing Plastid (in dinoflagellates) |

| Genome Structure | Multiple minicircles | Single circular chromosome |

| Genome Size | Highly reduced (gene-dependent) | ~120-150 kbp |

| Gene Content | Severely reduced (e.g., psbA, psbB, psaA, psaB, atpA, atpB, petB, petD, rRNAs) | More extensive, but still reduced compared to free-living haptophytes |

| Non-coding DNA | Significant proportion, including non-coding minicircles | Present, but less prominent than in this compound plastids |

| Reference | [7][8][13] | [12] |

Pigment Profile: The Signature of this compound

The defining characteristic of this plastid is its unique pigment composition, dominated by the carotenoid this compound. This pigment, along with chlorophylls (B1240455) a and c2, gives these dinoflagellates their characteristic golden-brown color and allows them to absorb light in the blue-green region of the spectrum. The pigment profile is a key diagnostic feature for identifying dinoflagellates with this type of plastid.

| Pigment | Class | Function |

| This compound | Carotenoid | Light harvesting, photoprotection |

| Chlorophyll a | Chlorophyll | Primary photosynthetic pigment |

| Chlorophyll c2 | Chlorophyll | Accessory light-harvesting pigment |

| Diadinoxanthin | Carotenoid | Photoprotection (xanthophyll cycle) |

| Dinoxanthin | Carotenoid | Accessory pigment |

| β-carotene | Carotenoid | Accessory pigment, antioxidant |

| Reference | [14][15][16] |

Experimental Protocols

Phylogenetic Analysis of Plastid-Encoded Genes

This protocol outlines the general workflow for the phylogenetic analysis of key plastid genes to infer the evolutionary origin of the this compound plastid.

dot

Caption: A generalized workflow for determining the evolutionary history of plastid genes.

Methodology:

-

DNA Extraction: Total genomic DNA is extracted from dinoflagellate cultures using standard methods such as the DNeasy Plant Mini Kit (Qiagen).

-

PCR Amplification: Target genes (psaA, psbA, rbcL) are amplified using gene-specific primers.

-

Sequencing: PCR products are purified and sequenced directly or after cloning.

-

Sequence Alignment: The obtained sequences are aligned with homologous sequences from other dinoflagellates, haptophytes, heterokonts, red algae, and other relevant taxa using software like MAFFT or ClustalW.

-

Phylogenetic Analysis: Phylogenetic trees are constructed using methods such as Maximum Likelihood (ML) with software like RAxML or PhyML, and Bayesian Inference (BI) with software like MrBayes. The appropriate model of nucleotide or amino acid substitution is determined using programs like ModelTest. Statistical support for the tree topology is assessed using bootstrap analysis (for ML) or posterior probabilities (for BI).

Sequencing and Analysis of Minicircle Genomes

This protocol provides a general approach for the isolation, sequencing, and analysis of this compound plastid minicircles.

Methodology:

-

Plastid Isolation: Intact plastids are isolated from dinoflagellate cells by gentle cell lysis followed by differential centrifugation or density gradient centrifugation.

-

DNA Extraction: DNA is extracted from the isolated plastids.

-

Sequencing: The extracted DNA is sequenced using next-generation sequencing platforms (e.g., Illumina).

-

Assembly: The sequencing reads are assembled into contigs. Due to the circular nature of minicircles, assembly may require specific software that can handle circular elements.

-

Annotation: The assembled minicircles are annotated to identify protein-coding genes, ribosomal RNA genes, and non-coding regions. This is typically done using BLAST searches against sequence databases and gene prediction software.

-

Quantitative Analysis: The copy number of individual minicircles can be estimated by mapping the sequencing reads back to the assembled minicircle sequences and calculating the coverage depth.

Analysis of Protein Import into the this compound Plastid

Nuclear-encoded plastid proteins in dinoflagellates are synthesized with a complex N-terminal leader sequence that directs them to the plastid. This leader sequence typically contains a signal peptide for entry into the endoplasmic reticulum and a transit peptide for targeting to the plastid.

dot

Caption: Schematic of the protein import machinery in this compound-containing dinoflagellates.

Methodology for Experimental Validation:

-

Gene Identification: Identify a nuclear gene encoding a plastid-targeted protein from transcriptome data.

-

Leader Sequence-Reporter Fusion: The DNA sequence encoding the N-terminal leader sequence is fused in-frame with a reporter gene, such as Green Fluorescent Protein (GFP).

-

Transformation: The fusion construct is introduced into a model organism (e.g., a plant cell or a closely related protist) for transient or stable expression.

-

Microscopy: The subcellular localization of the GFP fusion protein is visualized using fluorescence microscopy. Co-localization with the plastid's autofluorescence confirms the targeting function of the leader sequence.

-

In Vitro Import Assays: Radiolabeled precursor proteins can be synthesized in vitro and incubated with isolated plastids to directly measure their import into the organelle.

Implications for Drug Development and Biotechnology

The unique features of the this compound plastid offer several potential avenues for research and development:

-

Herbicide Development: The distinct biochemistry of the dinoflagellate plastid, including its unique pigments and enzymes, could be targeted for the development of novel and specific herbicides to control harmful algal blooms.

-

Drug Discovery: this compound and other pigments from these plastids have shown antioxidant and other bioactive properties, making them interesting candidates for pharmaceutical and nutraceutical applications.

-

Biotechnology: The highly reduced nature of the minicircle genomes and the complex protein import machinery provide a unique model system for studying organelle evolution and genome reduction. This knowledge could be applied in synthetic biology for the design of minimalist organelles.

Conclusion

The this compound plastid of dinoflagellates is a testament to the dynamic nature of eukaryotic evolution. Its origin through tertiary endosymbiosis, its highly fragmented and reduced genome, and its complex protein import system provide a wealth of research opportunities. This guide has provided a technical overview of our current understanding and the experimental approaches used to unravel the biology of this fascinating organelle. Continued research into the molecular intricacies of the this compound plastid will not only deepen our understanding of fundamental biological processes but may also unlock new avenues for biotechnological innovation and the development of novel therapeutic agents.

References

- 1. pnas.org [pnas.org]

- 2. biomar.fciencias.unam.mx [biomar.fciencias.unam.mx]

- 3. Research Portal [scholarship.libraries.rutgers.edu]

- 4. A single origin of the this compound- and fucoxanthin-containing plastids in dinoflagellates through tertiary endosymbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Integrated Genomic and Transcriptomic Analysis of the this compound Dinoflagellate Amphidinium carterae Plastid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. researchgate.net [researchgate.net]

- 11. Plastid ultrastructure defines the protein import pathway in dinoflagellates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Integration of plastids with their hosts: Lessons learned from dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. spo.nmfs.noaa.gov [spo.nmfs.noaa.gov]

The Peridinin Biosynthesis Pathway in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peridinin, a unique C37 apocarotenoid, is a vital light-harvesting pigment in many dinoflagellates, enabling them to thrive in their marine environments. Its distinct chemical structure, featuring a lactone ring, an allene (B1206475), and a butenolide moiety, allows for highly efficient energy transfer from captured light to chlorophyll (B73375). This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, acknowledging that the complete enzymatic cascade remains an active area of research. This document synthesizes established principles of carotenoid and apocarotenoid biosynthesis to propose a hypothetical, yet biochemically plausible, pathway for this compound formation. Detailed experimental protocols for investigating this pathway and quantitative data on related processes are presented to facilitate further research and potential applications in drug development and biotechnology.

Introduction to this compound and its Significance

This compound is an accessory pigment found in the this compound-chlorophyll a-protein (PCP) light-harvesting complex of numerous photosynthetic dinoflagellates.[1][2] This complex typically contains this compound and chlorophyll a in a 4:1 molar ratio.[2][3] The extended conjugated system of this compound allows it to absorb blue-green light (470–550 nm), a spectral region where chlorophyll absorption is weak.[1][2] This captured energy is then transferred to chlorophyll a with exceptional efficiency, exceeding 95%, thereby broadening the spectrum of light available for photosynthesis.[4] Beyond its light-harvesting role, this compound also serves a photoprotective function by quenching harmful reactive oxygen species.

The unique structure and photophysical properties of this compound have garnered interest for various biotechnological applications, including as a natural colorant, an antioxidant in nutraceuticals, and as a fluorescent probe in biomedical research. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.

The Hypothetical this compound Biosynthesis Pathway

The complete, experimentally validated biosynthetic pathway for this compound has not been fully elucidated. However, based on its apocarotenoid structure and the known pathways of carotenoid biosynthesis in algae and plants, a hypothetical pathway can be proposed. This pathway begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through the formation of a C40 carotenoid backbone, which is subsequently cleaved and modified to yield the C37 this compound molecule.

Upstream Pathway: The Methylerythritol 4-Phosphate (MEP) Pathway

In algae and plants, the biosynthesis of IPP and DMAPP, the fundamental building blocks of all isoprenoids including carotenoids, occurs in the plastids via the methylerythritol 4-phosphate (MEP) pathway.

-

Starting Materials: Pyruvate (B1213749) and glyceraldehyde 3-phosphate.

-

Key Intermediates: 1-deoxy-D-xylulose 5-phosphate (DXP), 2-C-methyl-D-erythritol 4-phosphate (MEP).

-

Key Enzymes: DXP synthase (DXS), DXP reductoisomerase (DXR).

-

Products: IPP and DMAPP.

The initial condensation of pyruvate and glyceraldehyde 3-phosphate is catalyzed by DXP synthase (DXS), which is a key regulatory and often rate-limiting step in isoprenoid biosynthesis.[5][6]

Formation of the C40 Carotenoid Backbone

The C5 precursors are sequentially condensed to form the C40 carotenoid, phytoene (B131915).

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: IPP and DMAPP are converted to the C20 molecule geranylgeranyl pyrophosphate (GGPP) by GGPP synthase (GGPPS).

-

Phytoene Synthesis: Two molecules of GGPP are condensed head-to-head by phytoene synthase (PSY) to form the first C40 carotenoid, 15-cis-phytoene.[7][8] This is the first committed step in carotenoid biosynthesis.

Desaturation, Isomerization, and Cyclization

Phytoene, a colorless molecule, undergoes a series of desaturations and isomerizations to form lycopene (B16060), the red pigment found in tomatoes. This process introduces the conjugated double bond system responsible for the light-absorbing properties of carotenoids.

-

Key Enzymes: Phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO).

Lycopene can then be cyclized at one or both ends by lycopene cyclases (LCY) to form α-carotene (one β-ring and one ε-ring) and β-carotene (two β-rings).

Xanthophyll Formation and Proposed Precursor to this compound

Xanthophylls are oxygenated derivatives of carotenes. It is hypothesized that this compound is derived from a xanthophyll precursor, with fucoxanthin (B1674175) being a likely candidate due to its structural similarities.[9] The biosynthesis of fucoxanthin is thought to proceed from β-carotene via intermediates such as zeaxanthin (B1683548) and violaxanthin (B192666).

-

Hydroxylation: β-carotene is hydroxylated by β-carotene hydroxylase (BCH) to form zeaxanthin.

-

Epoxidation: Zeaxanthin is converted to violaxanthin via antheraxanthin (B39726) by zeaxanthin epoxidase (ZEP).

-

Further Modifications: Violaxanthin is then thought to be converted to neoxanthin (B191967). The pathway from neoxanthin to fucoxanthin is not fully resolved but likely involves several enzymatic steps including the formation of an allene bond.

Apocarotenoid Formation: The Role of Carotenoid Cleavage Dioxygenases (CCDs)

The formation of the C37 this compound skeleton from a C40 precursor necessitates the oxidative cleavage of the carotenoid backbone. This is the hallmark of apocarotenoid biosynthesis and is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[10][11]

It is proposed that a specific CCD enzyme cleaves a fucoxanthin-like precursor at the C3'-C4' bond to remove a three-carbon fragment, yielding a C37 apocarotenoid skeleton. Subsequent enzymatic modifications, including oxidation, acetylation, and lactone ring formation, would then lead to the final structure of this compound.

Caption: Hypothetical this compound biosynthesis pathway.

Quantitative Data

While specific quantitative data for the this compound biosynthesis pathway is scarce, data from related carotenoid pathways in other algae and plants can provide a valuable reference point.

| Parameter | Organism/System | Value | Reference |

| PCP Transcript Abundance | Amphidinium carterae | Up to 86-fold higher in low-light vs. high-light conditions | [12] |

| This compound to Chlorophyll a Ratio in PCP | Glenodinium sp., Gonyaulax polyedra | ~4:1 | [3] |

| This compound to Chlorophyll a Ratio in PCP | Symbiodinium sp. | 4 | [4] |

| Energy Transfer Efficiency (this compound to Chl a) | Symbiodinium sp. | ~95% | [4] |

| β-carotene ketolase activity (in vitro) | Recombinant E. coli | 290.1 pmol/h/mg (canthaxanthin production) | [10] |

| Lutein content in engineered microalgae | Chlamydomonas reinhardtii (LCYE overexpression) | Increased 2.6-fold compared to wild-type | [6] |

Experimental Protocols

Investigating the hypothetical this compound biosynthesis pathway requires a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments.

Pigment Extraction and HPLC Analysis

This protocol is fundamental for identifying and quantifying this compound and its potential precursors.

Objective: To extract and separate pigments from dinoflagellate cultures for identification and quantification.

Materials:

-

Dinoflagellate culture (e.g., Amphidinium carterae)

-

Glass fiber filters (GF/F)

-

100% Acetone (HPLC grade), chilled to -20°C

-

Centrifuge and centrifuge tubes

-

HPLC system with a C18 or C8 reverse-phase column and a photodiode array (PDA) detector

-

Pigment standards (e.g., this compound, fucoxanthin, β-carotene, chlorophyll a)

Procedure:

-

Harvest a known volume of dinoflagellate culture in the exponential growth phase by filtering onto a GF/F filter under subdued light.

-

Immediately place the filter into a tube containing a known volume of cold 100% acetone.

-

Extract the pigments by sonicating the sample for 30 seconds on ice, followed by incubation at -20°C in the dark for 24 hours.

-

Centrifuge the extract at 4,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample onto the HPLC system. A typical gradient elution would involve a mobile phase of two or more solvents, such as a mixture of methanol, acetonitrile, and water.

-

Monitor the elution profile at 440 nm and identify pigments by comparing retention times and absorption spectra with those of pure standards.

-

Quantify the pigments by integrating the peak areas and using calibration curves generated from the standards.

Caption: Experimental workflow for pigment analysis.

Heterologous Expression and in vitro Enzyme Assays for Carotenoid Biosynthesis Enzymes

This protocol allows for the functional characterization of candidate genes encoding enzymes in the this compound pathway.

Objective: To express a candidate enzyme (e.g., a putative carotenoid cleavage dioxygenase) in a heterologous host and test its activity with a potential substrate.

Materials:

-

cDNA from a this compound-producing dinoflagellate

-

Expression vector (e.g., pET vector for E. coli)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

IPTG (isopropyl β-D-1-thiogalactopyranoside)

-

Buffer for protein purification (e.g., Tris-HCl with NaCl and imidazole)

-

Ni-NTA affinity chromatography column

-

Substrate carotenoid (e.g., fucoxanthin, β-carotene)

-

Reaction buffer

-

HPLC or LC-MS for product analysis

Procedure:

-

Gene Cloning: Amplify the coding sequence of the candidate gene from dinoflagellate cDNA and clone it into an expression vector containing a His-tag.

-

Protein Expression: Transform the expression vector into E. coli. Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.

-

Protein Purification: Harvest the cells, lyse them, and purify the His-tagged protein using Ni-NTA affinity chromatography.

-

In vitro Enzyme Assay:

-

Set up a reaction mixture containing the purified enzyme, the carotenoid substrate (solubilized with a detergent), and reaction buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding a solvent like ethyl acetate (B1210297) to extract the products.

-

-

Product Analysis: Analyze the reaction products by HPLC or LC-MS to identify the cleavage products.

Caption: Workflow for enzyme functional analysis.

Transcriptomic Analysis (RNA-Seq)

This approach can identify genes that are co-regulated with this compound production, providing candidates for biosynthetic enzymes.

Objective: To compare the transcriptomes of a dinoflagellate under conditions of high and low this compound production to identify differentially expressed genes.

Procedure:

-

Culture the dinoflagellate under different conditions that are known to affect this compound content (e.g., high vs. low light).

-

Harvest cells and extract total RNA.

-

Prepare cDNA libraries for RNA sequencing.

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome or transcriptome.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the high this compound condition.

-

Annotate the differentially expressed genes to identify candidates involved in carotenoid biosynthesis and modification.

Conclusion and Future Directions

The biosynthesis of this compound in marine algae is a complex process that is not yet fully understood. The hypothetical pathway presented in this guide, based on established principles of carotenoid and apocarotenoid biosynthesis, provides a framework for future research. The elucidation of this pathway will require a multi-faceted approach, combining transcriptomics, proteomics, and detailed biochemical characterization of candidate enzymes.

Key areas for future investigation include:

-

Identification of the specific C40 carotenoid precursor to this compound.

-

Discovery and characterization of the carotenoid cleavage dioxygenase(s) responsible for the formation of the C37 apocarotenoid skeleton.

-

Elucidation of the downstream enzymatic steps that lead to the final this compound structure.

-

Understanding the regulatory mechanisms that control the expression of this compound biosynthesis genes in response to environmental cues such as light and nutrient availability.

A complete understanding of the this compound biosynthesis pathway will not only be a significant contribution to our knowledge of algal metabolism but will also open up new avenues for the biotechnological production of this valuable apocarotenoid for applications in the pharmaceutical, nutraceutical, and materials science industries.

References

- 1. New plastids, old proteins: repeated endosymbiotic acquisitions in kareniacean dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Simultaneous LC/MS Analysis of Carotenoids and Fat-Soluble Vitamins in Costa Rican Avocados (Persea americana Mill.) | MDPI [mdpi.com]

- 4. This compound-chlorophyll-protein reconstituted with chlorophyll mixtures: preparation, bulk and single molecule spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tuning energy transfer in the this compound-chlorophyll complex by reconstitution with different chlorophylls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic Engineering and Innovative Cultivation Strategies for Enhancing the Lutein Production in Microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Dinoflagellate Genome Illuminates a Conserved Gene Cluster Involved in Sunscreen Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale [frontiersin.org]

- 10. Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Peridinin: Chemical Properties and Isolation

This technical guide provides a comprehensive overview of the chemical and physical properties of peridinin, a unique light-harvesting apocarotenoid. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and isolation of this pigment.

Core Chemical and Physical Properties

This compound is a C37 carotenoid pigment characterized by an unusual molecular structure that includes an allene (B1206475) moiety and a lactone ring conjugated with the polyene backbone.[1] It is primarily found in the this compound-chlorophyll-protein (PCP) light-harvesting complex of dinoflagellates.[2]

Table 1: Quantitative Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃₉H₅₀O₇ | PubChem[3] |

| Molar Mass | 630.8 g/mol | PubChem[3] |

| Alternate Molar Mass | 630.822 g·mol⁻¹ | Wikipedia[2] |

| Absorption Maximum | 483 nm | Columbia Biosciences[4] |

| Emission Maximum | 676 nm | Columbia Biosciences[4] |

| Molar Extinction Coefficient (ε) | 1.96 x 10⁶ M⁻¹cm⁻¹ | Wikipedia[2] |

| Alternate Molar Extinction Coefficient (ε) | 84.5 x 10³ M⁻¹cm⁻¹ (at 466 nm in acetone) | EPIC[5] |

| Alternate Molar Extinction Coefficient (ε) | 83.6 x 10³ M⁻¹cm⁻¹ (at 472 nm in ethanol) | EPIC[5] |

Experimental Protocol: Extraction and Isolation of this compound-Chlorophyll a-Protein (PCP)

The following protocol is a modified procedure for the extraction and isolation of the this compound-Chlorophyll a-Protein (PCP) complex from Symbiodinium cultures, as described by Ogata et al. and adapted in a subsequent study.[6]

1. Algal Culture and Harvest:

-

Symbiodinium tridacnidorum cultures are grown in Daigo's IMK media under a white fluorescent lamp with a light intensity of 30 μmol photons m⁻² s⁻¹ at 25°C with a 12:12 hour light-dark cycle.[6]

-

Cultures are harvested during the late exponential phase by centrifugation at 8000 × g for 10 minutes at 4°C.[6]

2. Cell Lysis:

-

The resulting algal pellet is re-suspended in 50 mM Tris-HCl buffer (pH 7.5).[6]

-

Cell lysis is achieved through ultrasonication using a probe sonicator. This is performed in cycles of 25 seconds on, followed by 25 seconds off, and repeated 5 times. The sample is kept on ice throughout the process to prevent overheating.[6]

3. Purification:

-

The crude extract is then subjected to purification using a system like the ÄKTA™ PURE.[6]

-

Further purification steps, though not detailed in the provided search results, would typically involve chromatographic techniques such as ion exchange and size exclusion chromatography to isolate the PCP complex.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the extraction and isolation of the this compound-Chlorophyll a-Protein (PCP) complex.

References

- 1. The Unique Photophysical Properties of the this compound-Chlorophyll-a-Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C39H50O7 | CID 5289155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. columbiabiosciences.com [columbiabiosciences.com]

- 5. epic.awi.de [epic.awi.de]

- 6. mdpi.com [mdpi.com]

The Enigmatic Photon Catcher: An In-depth Technical Guide to the Unique Photophysical Properties of Peridinin

For Researchers, Scientists, and Drug Development Professionals

Peridinin, a unique carotenoid found in dinoflagellates, stands as a testament to the intricate strategies evolved by nature for light harvesting. Its distinct molecular structure and resulting photophysical properties enable highly efficient energy transfer, making it a subject of intense research and a molecule of interest for various applications, including as a fluorescent probe in biomedical research and drug development.[1][2] This technical guide delves into the core photophysical characteristics of this compound, providing a comprehensive overview of its excited-state dynamics, the critical role of its intramolecular charge transfer (ICT) state, and the experimental methodologies used to unravel its complexities.

Core Photophysical Characteristics

This compound's photophysical behavior is intrinsically linked to its unusual C37 skeleton, which includes an allene (B1206475) moiety and a lactone ring conjugated with the polyene backbone.[3] This structure deviates from the C₂h symmetry typical of many carotenoids, leading to peculiar and advantageous properties.[3]

Excited States and the Intramolecular Charge Transfer (ICT) State